![molecular formula C10H15Cl2O4Sn2 B14648250 3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl--water (1/1) CAS No. 54807-83-9](/img/structure/B14648250.png)
3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl--water (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl–water (1/1) is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes dichloroacetyl groups and tetraethenyldistannoxanyl moieties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl–water (1/1) typically involves the reaction of dichloroacetic acid with a suitable tin precursor under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, including temperature, pressure, and solvent composition, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl–water (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the dichloroacetyl groups to less oxidized forms.
Substitution: The dichloroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
科学的研究の応用
3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl–water (1/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl–water (1/1) involves its interaction with biological molecules and cellular pathways. The dichloroacetyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their function. The tin moiety can also interact with cellular components, potentially disrupting cellular processes and leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
Tributyltin chloride: Another organotin compound with similar applications but different toxicity profiles.
Dibutyltin diacetate: Used in similar industrial applications but with different reactivity.
Tetramethyltin: A simpler organotin compound with distinct chemical properties.
Uniqueness
3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl–water (1/1) is unique due to its specific combination of dichloroacetyl and tetraethenyldistannoxanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
54807-83-9 |
|---|---|
分子式 |
C10H15Cl2O4Sn2 |
分子量 |
507.5 g/mol |
InChI |
InChI=1S/C2H2Cl2O2.4C2H3.H2O.O.2Sn/c3-1(4)2(5)6;4*1-2;;;;/h1H,(H,5,6);4*1H,2H2;1H2;;;/q;;;;;;;;+1/p-1 |
InChIキー |
LVWWWLCBHOFGLW-UHFFFAOYSA-M |
正規SMILES |
C=C[Sn](C=C)O[Sn](C=C)(C=C)OC(=O)C(Cl)Cl.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





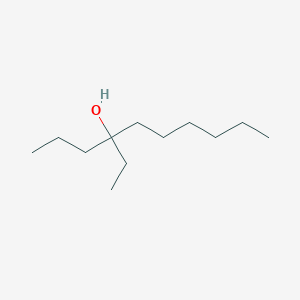

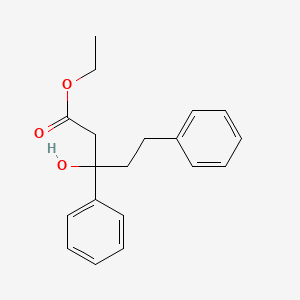
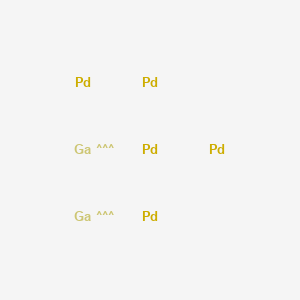

![2,2'-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14648232.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide](/img/structure/B14648239.png)
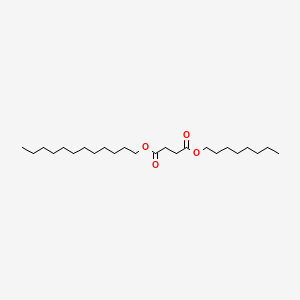

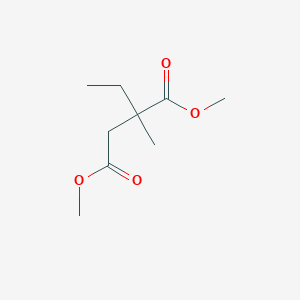
![3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene](/img/structure/B14648251.png)
